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Compound of Interest

Compound Name: Drobuline Hydrochloride

Cat. No.: B1662737

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drobuline hydrochloride is an anti-arrhythmic agent with cardiac depressant activity, primarily
investigated for its potential in managing abnormal heart rhythms. This technical guide provides
a comprehensive overview of its chemical and physical properties, mechanism of action,
available pharmacokinetic data, and detailed, representative experimental protocols for its
synthesis and evaluation. The information is intended to support further research and
development of this and similar compounds.

Physicochemical Properties

Drobuline hydrochloride is a white crystalline powder. A summary of its key physicochemical
properties is presented in Table 1.

Table 1: Physicochemical Properties of Drobuline Hydrochloride
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Property Value

CAS Number 68162-52-7

Molecular Formula C19H26CINO

Molecular Weight 319.87 g/mol

Density 1.027 g/cm3[1]

Solubility Highly soluble in DMSO (50 mg/mL)[1]

) A diphenylbutanol backbone with an
Chemical Structure ) )
isopropylamino group[1]

Mechanism of Action: A Dual lon Channel Blocker

Drobuline hydrochloride is classified as a multi-channel antiarrhythmic agent, exhibiting
properties of both Class | and Class Il antiarrhythmics. Its primary mechanism of action
involves the inhibition of voltage-gated sodium (Na*) and potassium (K+*) channels in cardiac
myocytes.[1] This dual blockade modulates the cardiac action potential, leading to the
suppression of arrhythmias.

The inhibition of fast Na* channels slows the rapid depolarization phase (Phase 0) of the action
potential, thereby decreasing the excitability of cardiac tissue. The blockade of K+ channels
delays the repolarization phase (Phase 3), prolonging the action potential duration and the
effective refractory period. This combined action helps to terminate and prevent re-entrant
arrhythmias, which are a common cause of ventricular tachycardia.
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Mechanism of action of Drobuline Hydrochloride.

Pharmacokinetic Profile

Pharmacokinetic studies of Drobuline hydrochloride have been conducted in animal models.
The available data suggests rapid absorption and extensive tissue distribution following
intravenous administration. A summary of the key pharmacokinetic parameters is provided in
Table 2.

Table 2: Pharmacokinetic Parameters of Drobuline Hydrochloride in Animal Models

Parameter Value
Half-life (t%2) 2-3 hours[1]
Protein Binding ~84%][1]

) ] Renal (approximately 88% excreted unchanged
Major Excretion Route . .
in urine)[1]

Experimental Protocols
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Detailed experimental protocols for Drobuline hydrochloride are not extensively published.
The following sections provide representative methodologies for the synthesis and evaluation
of this compound based on standard practices for similar antiarrhythmic agents.

Synthesis of Drobuline Hydrochloride

The industrial synthesis of Drobuline hydrochloride involves a multi-step process. A

generalized workflow is presented below.

Starting Materials:
Diphenylacetonitrile &
Isopropylamine

Alkylation of
Diphenylacetonitrile

Reduction to form
Alcohol Intermediate

Hydrochloride Salt
Formation (HCI gas)

Drobuline Hydrochloride

Click to download full resolution via product page

General synthesis workflow for Drobuline Hydrochloride.

Protocol for Synthesis:

» Alkylation: Diphenylacetonitrile is reacted with a suitable alkylating agent in the presence of a
strong base to introduce the butanol side chain precursor.
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e Reduction: The nitrile group is then reduced to a primary amine, and the keto group (if
present from the alkylation step) is reduced to a hydroxyl group using a reducing agent such
as lithium aluminum hydride or sodium borohydride.

 |sopropylamination: The primary amine is reacted with acetone in the presence of a reducing
agent (reductive amination) or with an isopropyl halide to form the secondary amine.

o Salt Formation: The resulting free base of drobuline is dissolved in a suitable organic solvent,
and hydrogen chloride gas is bubbled through the solution to precipitate Drobuline
hydrochloride.

 Purification: The crude product is purified by recrystallization from a suitable solvent system
to yield the final product.

In Vitro Electrophysiological Assessment

To characterize the ion channel blocking properties of Drobuline hydrochloride, whole-cell
patch-clamp electrophysiology would be employed on isolated cardiomyocytes or cell lines
expressing the target ion channels (e.g., HEK-293 cells transfected with SCN5A for Na*
channels or KCNH2 for hERG K* channels).

Protocol:

o Cell Preparation: Isolate ventricular myocytes from an appropriate animal model (e.g., rat or
guinea pig) or culture the transfected cell lines.

» Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration.

» Voltage Protocols: Apply specific voltage-clamp protocols to elicit and isolate the currents
from the ion channel of interest (e.g., a series of depolarizing steps to measure Na* current-
voltage relationships, or a specific pulse protocol to measure hERG tail currents).

» Drug Application: Perfuse the cells with increasing concentrations of Drobuline
hydrochloride.

» Data Analysis: Measure the peak current amplitude and other kinetic parameters at each
concentration. Construct concentration-response curves and calculate the 1Cso value (the
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concentration at which 50% of the current is inhibited).

In Vivo Anti-Arrhythmic Efficacy in a Canine Model

The efficacy of Drobuline hydrochloride in suppressing ventricular arrhythmias can be
evaluated in a well-established canine model of myocardial infarction-induced ventricular
tachycardia.

Protocol:

» Model Creation: Induce a myocardial infarction in adult mongrel dogs by ligating the left
anterior descending coronary artery. Allow the animals to recover for a period to allow for the
development of a stable arrhythmogenic substrate.

» Electrophysiological Study: Perform a baseline electrophysiological study to assess the
inducibility of ventricular tachycardia (VT) using programmed electrical stimulation.

o Drug Administration: Administer Drobuline hydrochloride intravenously at escalating doses
(e.g., 2-5 mg/kg).[1]

o Efficacy Assessment: Repeat the programmed electrical stimulation protocol at each dose
level to determine the effective dose for preventing VT induction.

e Monitoring: Continuously monitor the electrocardiogram (ECG) for changes in heart rate,
QRS duration, and QT interval, as well as for any proarrhythmic events. Blood pressure and
other hemodynamic parameters should also be monitored.

Quantitative Data

While specific ICso, ECso, and LDso values for Drobuline hydrochloride are not readily
available in the public domain, the following table outlines the type of quantitative data that
would be generated through the experimental protocols described above.

Table 3: Representative Quantitative Data for Anti-Arrhythmic Drug Characterization
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Parameter Description

Concentration of Drobuline hydrochloride that
ICso (Na* Channel) causes 50% inhibition of the peak sodium

current.

Concentration of Drobuline hydrochloride that
ICso0 (K* Channel) causes 50% inhibition of the specific potassium
current (e.g., hERG).

Dose of Drobuline hydrochloride required to
Effective Dose (EDso) suppress arrhythmias in 50% of the test

subjects in an in vivo model.

ose (0]

Conclusion

Drobuline hydrochloride is an antiarrhythmic agent with a dual mechanism of action,
targeting both sodium and potassium ion channels. Its pharmacokinetic profile in animal
models suggests a relatively short half-life and renal clearance. While there is a lack of
extensive publicly available data, the representative protocols provided in this guide offer a
framework for the further investigation and characterization of this and similar compounds.
Future research should focus on obtaining detailed quantitative data on its efficacy and safety
to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1662737#drobuline-hydrochloride-cas-number-
68162-52-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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